molecular formula C7H5ClO5S B094297 5-Chlorosulfonyl-2-hydroxybenzoic acid CAS No. 17243-13-9

5-Chlorosulfonyl-2-hydroxybenzoic acid

Cat. No. B094297
Key on ui cas rn: 17243-13-9
M. Wt: 236.63 g/mol
InChI Key: SJXHSFSHNKFRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07605163B2

Procedure details

Ammonia gas was bubbled through a solution of 107 mmol 5-chlorosulfonyl-2-hydroxy-benzoic acid in 250 ml acetone at 0° C. for 2 h. Argon gas was then bubbled through the reaction mixture for 1 h to purge excess ammonia. The mixture was then diluted with water, the pH adjusted to pH 14 by addition of 5 M aq NaOH solution, and the mixture was then extracted with ether/ethyl acetate (1:1). The aqueous phase was acidified with concentrated HCl, saturated with NaCl, and extracted twice with THF. The combined THF extracts were dried with Na2SO4. Evaporation of the solvent in vacuo followed by drying of the residue by heating at 60° C. overnight in vacuo yielded the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[S:3]([C:6]1[CH:7]=[CH:8][C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12])(=[O:5])=[O:4]>CC(C)=O>[OH:15][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[NH2:1])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
107 mmol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon gas was then bubbled through the reaction mixture for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to purge excess ammonia
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water
ADDITION
Type
ADDITION
Details
the pH adjusted to pH 14 by addition of 5 M aq NaOH solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ether/ethyl acetate (1:1)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined THF extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
by drying of the residue

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.